molecular formula C10H20N2O2 B13443487 1-POC-4-(methylamino)piperidine

1-POC-4-(methylamino)piperidine

Cat. No.: B13443487
M. Wt: 200.28 g/mol
InChI Key: BXGGNNNDVURZMC-UHFFFAOYSA-N
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Description

1-POC-4-(methylamino)piperidine (CAS No. 1249376-70-2) is a heterocyclic organic compound with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.26. It is synthesized from Piperidin-4-one Ethylene Ketal (P479935), a derivative of cyclohexanone condensation, and is classified as a biochemical reagent available in highly purified grades . The compound features a piperidine backbone substituted with a methylamino group at the 4-position and a protective group (1-POC, likely a propoxycarbonyl or related moiety) at the 1-position.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

propan-2-yl 4-(methylamino)piperidine-1-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-8(2)14-10(13)12-6-4-9(11-3)5-7-12/h8-9,11H,4-7H2,1-3H3

InChI Key

BXGGNNNDVURZMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)NC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-POC-4-(methylamino)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-POC-4-(methylamino)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-POC-4-(methylamino)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, PI3K/Akt, and JNK/p38-MAPK . These interactions can lead to various physiological effects, including anti-inflammatory, antioxidant, and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of 1-POC-4-(methylamino)piperidine with structurally or functionally related compounds:

Table 1: Key Comparative Data

Compound Molecular Formula Key Substituents Biological Activity/Application Source/Reference
1-POC-4-(methylamino)piperidine C₁₀H₂₀N₂O₂ 4-(methylamino), 1-POC group Biochemical research (unspecified) Luxembourg Bio Technologies
4-(methylamino)pyridine C₆H₈N₂ 4-(methylamino) on pyridine ring Potentiates HVACCs*; neuromuscular therapy Journal of Biological Chemistry
4-di(methylamino)pyridine C₇H₁₁N₃ 4-di(methylamino) on pyridine ring 2× potency vs. 4-AP in HVACCs Journal of Biological Chemistry
2-(methylamino)-1-phenylpropan-1-one C₁₀H₁₃NO Methylamino, phenyl, ketone groups Synthetic intermediate (e.g., stimulants) RD Report
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C₂₈H₃₄N₂O₄ Acetyl, methoxyphenyl, ethyl groups Antimicrobial, anti-inflammatory Acta Cryst. (2010)

*HVACCs = High-voltage-activated calcium channels

Piperidine vs. Pyridine Derivatives

  • 1-POC-4-(methylamino)piperidine differs from pyridine-based analogs (e.g., 4-(methylamino)pyridine) by its saturated six-membered ring, which may enhance metabolic stability compared to aromatic pyridine cores .
  • Pyridine derivatives like 4-di(methylamino)pyridine exhibit stronger interactions with ion channels (HVACCs), making them more potent candidates for neuromuscular dysfunction treatment . In contrast, 1-POC-4-(methylamino)piperidine’s pharmacological profile remains underexplored but could benefit from piperidine’s favorable pharmacokinetic properties, such as reduced cytotoxicity .

Substituent Effects

  • The methylamino group at position 4 is a shared feature between 1-POC-4-(methylamino)piperidine and 4-(methylamino)pyridine. However, the pyridine analog’s planar structure allows better binding to flat ion channel domains, whereas the piperidine derivative’s chair conformation may limit such interactions .
  • Bulky substituents (e.g., 1-POC group) in 1-POC-4-(methylamino)piperidine likely reduce membrane permeability compared to smaller analogs like 4-(methylamino)pyridine, which lacks steric hindrance .

Pharmacological Potential

  • Piperidine derivatives with amide or aryl groups (e.g., the methoxyphenyl-substituted compound in ) show broad-spectrum antimicrobial activity, suggesting that 1-POC-4-(methylamino)piperidine could be modified for similar applications.
  • In contrast, 2-(methylamino)-1-phenylpropan-1-one (a structurally simpler compound) is a precursor in stimulant synthesis, highlighting the role of methylamino positioning in dictating function .

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